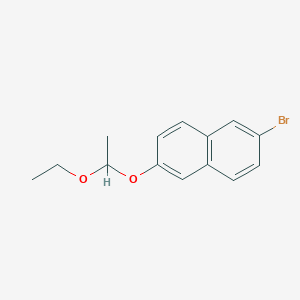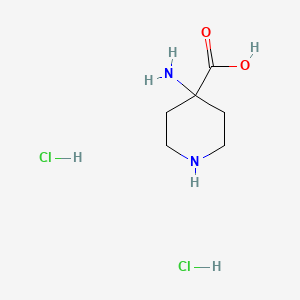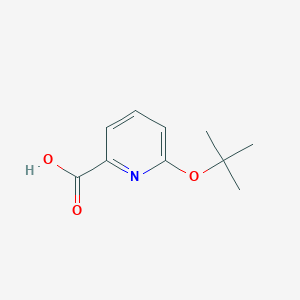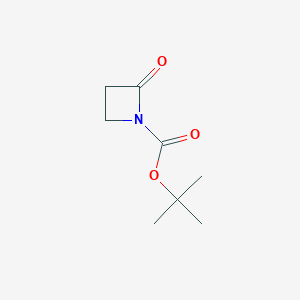
tert-Butyl 2-Oxoazetidine-1-carboxylate
Vue d'ensemble
Description
tert-Butyl 2-Oxoazetidine-1-carboxylate: is an organic compound with the molecular formula C8H13NO3. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis typically begins with 3-hydroxyazetidine-1-carboxylic acid tert-butyl ester.
Industrial Production Methods: Industrial production methods are similar but scaled up, often involving continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the reaction conditions precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-Butyl 2-Oxoazetidine-1-carboxylate can undergo further oxidation reactions to form more complex molecules.
Reduction: It can be reduced to form tert-butyl 2-hydroxyazetidine-1-carboxylate.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Pyridine sulfur trioxide in DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or alcohols under basic conditions.
Major Products:
tert-Butyl 2-Hydroxyazetidine-1-carboxylate: Formed by reduction.
Substituted Azetidines: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Research: Utilized in the study of enzyme mechanisms and as a building block for enzyme inhibitors.
Medicine:
Drug Development: Employed in the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Industry:
Mécanisme D'action
The mechanism of action of tert-Butyl 2-Oxoazetidine-1-carboxylate involves its ability to act as a reactive intermediate in various chemical reactions. It can form covalent bonds with target molecules, thereby modifying their structure and function. This reactivity is primarily due to the presence of the oxo group and the strained four-membered ring, which makes the compound highly reactive towards nucleophiles and electrophiles .
Comparaison Avec Des Composés Similaires
tert-Butyl 3-Oxoazetidine-1-carboxylate: Similar in structure but with different reactivity and applications.
tert-Butyl 3-(2-Oxoethyl)azetidine-1-carboxylate: Another derivative with distinct chemical properties and uses.
1-Boc-3-Azetidinone: A commonly used intermediate in organic synthesis with similar reactivity.
Uniqueness: tert-Butyl 2-Oxoazetidine-1-carboxylate is unique due to its specific reactivity profile, which makes it particularly useful in the synthesis of pharmaceuticals and biologically active molecules. Its ability to undergo a wide range of chemical reactions, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic chemistry .
Propriétés
IUPAC Name |
tert-butyl 2-oxoazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)9-5-4-6(9)10/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGXFCXAAYSLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90631201 | |
| Record name | tert-Butyl 2-oxoazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1140510-99-1 | |
| Record name | tert-Butyl 2-oxoazetidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90631201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



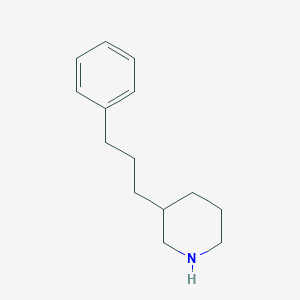

![1-methyl-4-[4-(trifluoromethyl)-1H-imidazol-2-yl]-1H-pyrazole](/img/structure/B1291850.png)
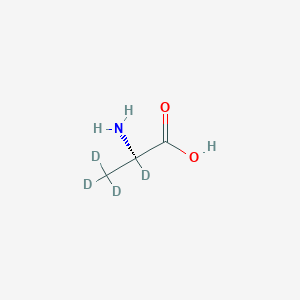
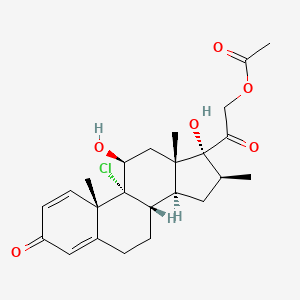

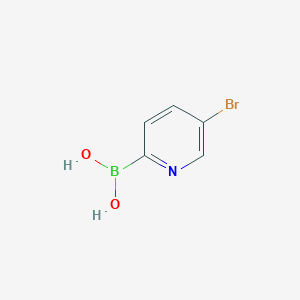
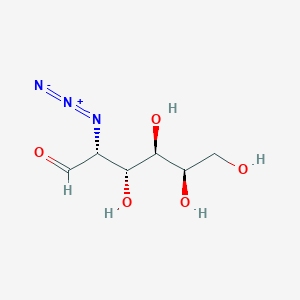
![N-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]acetamide](/img/structure/B1291870.png)

